Efrotomycin A1 -

Efrotomycin A1

Catalog Number: EVT-10986334
CAS Number:
Molecular Formula: C59H88N2O20
Molecular Weight: 1145.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Efrotomycin A1 is an antibiotic compound derived from the actinobacterium Streptomyces lactamdurans. It belongs to a class of antibiotics known for their ability to inhibit bacterial protein synthesis, particularly through the inhibition of elongation factor Tu (EF-Tu). This compound is composed of several components, including Efrotomycin A1, A2, B1, and B2, and has shown potential antimicrobial properties, although its clinical applications are not extensively documented .

Source

Efrotomycin is isolated from Streptomyces lactamdurans, a bacterium known for producing various bioactive compounds. This source highlights the significance of natural products in antibiotic discovery and development.

Classification

Efrotomycin A1 is classified as an antibiotic and specifically categorized within the kirromycin class of EF-Tu inhibitors. It is notable for its selectivity against certain Gram-positive bacteria while being inactive against Gram-negative bacteria .

Synthesis Analysis

Methods

  • Total Synthesis: This may involve constructing the molecule from simpler organic compounds through various chemical reactions.
  • Isolation Techniques: Natural products like Efrotomycin are often isolated through fermentation processes followed by purification techniques such as chromatography.

Technical Details

While specific synthetic routes for Efrotomycin A1 are scarce, it is essential to note that antibiotics of this nature often require careful optimization of reaction conditions to achieve high yields and purity. The lack of detailed synthetic pathways in available literature suggests a need for further research in this area .

Molecular Structure Analysis

Structure

The molecular structure of Efrotomycin A1 is characterized by a complex arrangement of functional groups that contribute to its biological activity. The compound's InChI string provides a detailed representation of its molecular structure:

InChI 1S C59H88N2O20 c1 15 17 19 27 39 58 8 9 53 80 56 45 67 50 74 13 49 35 7 76 56 79 57 51 75 14 44 66 48 73 12 34 6 77 57 52 68 59 71 81 39 36 16 2 54 69 60 29 23 22 25 32 4 46 72 11 33 5 47 43 65 42 64 38 78 47 26 21 18 20 24 31 3 41 63 40 37 62 28 30 61 10 55 40 70 h15 17 28 30 33 36 38 39 42 53 56 57 62 64 68 71H 16 29H2 1 14H3 H 60 69 b17 15 20 18 23 22 26 21 27 19 31 24 32 25 t33 34 35 36 38 39 42 43 44 45 46 47 48 49 50 51 52 53 56 57 59 m1 s1\text{InChI 1S C59H88N2O20 c1 15 17 19 27 39 58 8 9 53 80 56 45 67 50 74 13 49 35 7 76 56 79 57 51 75 14 44 66 48 73 12 34 6 77 57 52 68 59 71 81 39 36 16 2 54 69 60 29 23 22 25 32 4 46 72 11 33 5 47 43 65 42 64 38 78 47 26 21 18 20 24 31 3 41 63 40 37 62 28 30 61 10 55 40 70 h15 17 28 30 33 36 38 39 42 53 56 57 62 64 68 71H 16 29H2 1 14H3 H 60 69 b17 15 20 18 23 22 26 21 27 19 31 24 32 25 t33 34 35 36 38 39 42 43 44 45 46 47 48 49 50 51 52 53 56 57 59 m1 s1}

Data

The molecular formula for Efrotomycin A1 is C59H88N2O20C_{59}H_{88}N_{2}O_{20}, indicating a large and complex structure typical of many natural antibiotics. The compound's structural features contribute to its interaction with bacterial ribosomes and inhibition of protein synthesis .

Chemical Reactions Analysis

Reactions

  1. Oxidation: Potentially altering functional groups within the molecule.
  2. Reduction: Changing oxidation states which may affect biological activity.
  3. Substitution: Involving replacement of functional groups that could modify its antimicrobial properties.

Technical Details

The lack of detailed reaction pathways for Efrotomycin A1 indicates a gap in research that could be addressed through future studies focusing on its chemical behavior under various conditions.

Mechanism of Action

Process

Efrotomycin A1 exerts its effects primarily by inhibiting bacterial protein synthesis through binding to elongation factor Tu (EF-Tu). This binding prevents the proper functioning of ribosomes during translation, thereby halting protein production essential for bacterial growth.

Data

Research indicates that while Efrotomycin affects cell-free protein synthesis systems derived from Escherichia coli, it is ineffective against Bacillus subtilis, suggesting differences in susceptibility among bacterial species . Further studies are necessary to elucidate the precise molecular interactions involved.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not well-documented in available sources, these characteristics are crucial for understanding the compound's behavior in biological systems.

Chemical Properties

Efrotomycin A1's chemical properties are inferred from its structural components. Its ability to interact with biological macromolecules suggests it possesses functional groups conducive to hydrogen bonding and hydrophobic interactions.

Relevant analyses and characterizations are essential for determining the compound's stability and reactivity under physiological conditions.

Applications

Scientific Uses

Efrotomycin A1 has potential applications across various scientific fields:

  1. Chemistry: Its unique structure may inspire new synthetic methodologies.
  2. Biology: Investigating its impact on bacterial growth could lead to insights into resistance mechanisms.
  3. Medicine: Exploring its efficacy as an antimicrobial agent could contribute to antibiotic development.
  4. Industry: Assessing its feasibility for pharmaceutical production may open avenues for commercial applications .
Introduction to Efrotomycin A1

Historical Discovery and Natural Source Identification

Efrotomycin was first isolated in 1976 from the actinomycete bacterium Streptomyces lactamdurans NRRL 3802 during antibiotic screening initiatives. Initial research characterized it as a structurally complex macrocyclic compound exhibiting potent antibacterial properties, particularly against Gram-negative pathogens [5] [8]. While early publications referred to the compound simply as "efrotomycin," subsequent analytical refinements revealed it exists as a complex of closely related components, with Efrotomycin A1 identified as the principal bioactive congener [8]. Its discovery emerged during a period of intensive investigation into microbial natural products, particularly from soil-derived Streptomyces species, driven by the need for novel antibiotic scaffolds. Early fermentation studies indicated that Streptomyces lactamdurans produced efrotomycin under specific nutrient conditions, yielding quantities sufficient for initial biological evaluation but presenting challenges for large-scale production due to its complex structure [5] [8].

Table 1: Key Characteristics of Efrotomycin A1's Discovery

PropertyDetail
Producing MicroorganismStreptomyces lactamdurans NRRL 3802
Year of Discovery1976
Source EnvironmentSoil microbiota (specific geographical origin not detailed in literature)
Initial Reported ActivityGram-negative bactericidal activity; Growth promotion in swine
Structural ComplexityMacrocyclic polyketide with unique sugar moieties and conjugated diene system

Classification within the Elfamycin Antibiotic Family

Efrotomycin A1 belongs to the elfamycin class of antibiotics, defined by their specific and potent inhibition of the prokaryotic elongation factor Tu (EF-Tu). EF-Tu is an essential GTPase responsible for delivering aminoacyl-tRNA to the ribosome during protein synthesis. Elfamycins disrupt this critical function, halting bacterial protein synthesis entirely [1]. Structurally, efrotomycin shares core mechanistic features with the prototype elfamycin kirromycin, including a large macrocyclic core and functional groups essential for binding EF-Tu. However, significant structural differences exist, particularly in its glycosylation pattern and side chain composition, distinguishing it from kirromycin, pulvomycin, enacyloxin IIa, and GE2270 A [1] [5] [8].

Elfamycins are categorized based on their precise mechanism of EF-Tu inhibition:

  • Ternary Complex Stabilizers (Kirromycin-like): This subgroup, which includes efrotomycin and kirromycin, allows the formation of the EF-Tu:GTP:aminoacyl-tRNA complex but prevents the conformational change and subsequent dissociation of EF-Tu:GDP from the ribosome after GTP hydrolysis. This effectively "traps" EF-Tu on the ribosome, blocking further elongation cycles [1].
  • Ternary Complex Inhibitors (Pulvomycin/GE2270-like): This subgroup (e.g., pulvomycin, GE2270 A) prevents the formation of the functional EF-Tu:GTP:aminoacyl-tRNA complex in the first place, thereby inhibiting its binding to the ribosome [1].

Efrotomycin A1, like kirromycin, falls into the first category. Its binding stabilizes EF-Tu on the ribosome in the post-hydrolysis (GDP-bound) state, freezing the translational machinery [1] [8].

Table 2: Classification of Major Elfamycins and Key Features

ElfamycinPrimary SourceMechanism of EF-Tu InhibitionCross-resistance with EfrotomycinNotable Structural Feature
Efrotomycin A1Streptomyces lactamduransTraps EF-Tu:GDP on ribosomeN/ASpecific glycosylation pattern
KirromycinStreptomyces collinusTraps EF-Tu:GDP on ribosomeLikely (shared target mechanism)Non-glycosylated macrocycle
PulvomycinStreptomyces speciesPrevents ternary complex formationUnlikely (different mechanism)Smaller macrocyclic lactone
GE2270 APlanobispora roseaPrevents ternary complex formationUnlikely (different mechanism)Thiopeptide-like structure
Enacyloxin IIaFrondaria speciesTraps EF-Tu:GDP on ribosome (Kirromycin-like)Likely (shared target mechanism)Polyenic carboxylic acid

Research Significance in Antibiotic Development

Efrotomycin A1 holds significant research interest within antibiotic discovery and development for several interconnected reasons:

  • Novel Mechanism of Action (Targeting EF-Tu): Efrotomycin A1 inhibits bacterial protein synthesis via a target distinct from those exploited by major antibiotic classes like β-lactams (cell wall synthesis), fluoroquinolones (DNA gyrase), aminoglycosides, macrolides, or tetracyclines (ribosome targeting). EF-Tu represents an underexploited target for clinical antibiotics. Research into efrotomycin provides crucial insights into EF-Tu's function, druggability, and the structural basis for inhibition, informing the design of novel EF-Tu inhibitors [1] [9].
  • Proof-of-Concept for Elfamycin Therapeutic Potential: While efrotomycin itself faced developmental hurdles (primarily poor pharmacokinetics and solubility), its potent activity validated EF-Tu as a viable antibacterial target. Research on efrotomycin and related elfamycins laid groundwork for subsequent efforts. For instance, chemical optimization of the structurally distinct elfamycin GE2270 A led to LFF571 (a semi-synthetic derivative), which successfully progressed through Phase 2 clinical trials, demonstrating the potential for this class to yield clinically useful agents [1].
  • Activity Against Gram-negative Pathogens: Efrotomycin A1 demonstrated potent activity against certain Gram-negative bacteria, a group notoriously difficult to treat due to their outer membrane barrier and efflux pumps. Studies reported low Minimum Inhibitory Concentrations (MICs) against pathogens like Moraxella catarrhalis (MIC 0.06 μg/mL) [1]. Understanding the basis for this Gram-negative activity, potentially related to its ability to penetrate the outer membrane or evade efflux, is valuable for designing new antibiotics targeting these challenging pathogens [1] [5].
  • Addressing Antimicrobial Resistance (AMR): The escalating global AMR crisis demands antibiotics with novel mechanisms of action to which existing resistance mechanisms are ineffective. Efrotomycin A1's unique target makes it intrinsically less susceptible to resistance mechanisms developed against other antibiotic classes. Studying resistance development to efrotomycin itself (e.g., mutations in the tuf gene encoding EF-Tu) provides insights into potential clinical resistance pathways for future EF-Tu inhibitors and strategies to overcome them [1] [2] [6].
  • Utility as a Biochemical Tool: Beyond its therapeutic potential, efrotomycin A1, like kirromycin, serves as an invaluable research tool in molecular biology. It is used to study the detailed mechanisms of protein synthesis elongation, EF-Tu's GTPase cycle, ribosome function, and the structural dynamics of the translational machinery. Its ability to trap EF-Tu on the ribosome has been particularly useful for structural studies (e.g., cryo-EM) [1].
  • Challenges Illuminating Drug Development Hurdles: Efrotomycin A1's own developmental journey highlights critical challenges in antibiotic development. Its inherent poor absorption when administered orally and unfavorable pharmacokinetic profile in mammals precluded systemic human therapeutic use. Furthermore, its complex structure made large-scale synthesis impractical, and fermentation yields were likely insufficient for cost-effective production. These factors, common to many natural products, underscore the need for sophisticated medicinal chemistry optimization (as seen with GE2270 A -> LFF571) or innovative production strategies (e.g., synthetic biology, total synthesis) to translate potent natural product activity into viable drugs [1] [8].

Table 3: Comparative In Vitro Activity of Efrotomycin and Prototype Elfamycins

OrganismEfrotomycin MIC (μg/mL)Kirromycin MIC (μg/mL)GE2270 A MIC (μg/mL)Pulvomycin MIC (μg/mL)
Enterococcus faecium (Susceptible)2 [1]2 [1]Not ProvidedNot Provided
Staphylococcus aureus>32 [1]>32 [1]Low (varies by strain)Low (varies by strain)
Moraxella catarrhalis0.06 [1]Not ProvidedNot ProvidedNot Provided
Haemophilus influenzae4 [1]Not ProvidedNot ProvidedNot Provided
Escherichia coli (Wild-type)Moderate [5] [8]Low [1]Low [1]Low [1]

Properties

Product Name

Efrotomycin A1

IUPAC Name

(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[(2S,3R,4S,5R,6R)-3-hydroxy-5-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide

Molecular Formula

C59H88N2O20

Molecular Weight

1145.3 g/mol

InChI

InChI=1S/C59H88N2O20/c1-15-17-19-27-39-58(8,9)53(80-56-45(67)50(74-13)49(35(7)76-56)79-57-51(75-14)44(66)48(73-12)34(6)77-57)52(68)59(71,81-39)36(16-2)54(69)60-29-23-22-25-32(4)46(72-11)33(5)47-43(65)42(64)38(78-47)26-21-18-20-24-31(3)41(63)40-37(62)28-30-61(10)55(40)70/h15,17-28,30,33-36,38-39,42-53,56-57,62,64-68,71H,16,29H2,1-14H3,(H,60,69)/b17-15-,20-18+,23-22+,26-21+,27-19+,31-24+,32-25+/t33-,34+,35-,36-,38-,39+,42-,43-,44-,45-,46-,47+,48+,49-,50+,51-,52-,53+,56+,57+,59-/m1/s1

InChI Key

ASOJLQIBBYOFDE-VVMNNACMSA-N

Canonical SMILES

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)C)OC)O)OC)OC)O)O)O

Isomeric SMILES

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@@H]([C@@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)O)OC)OC)O)O)O

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